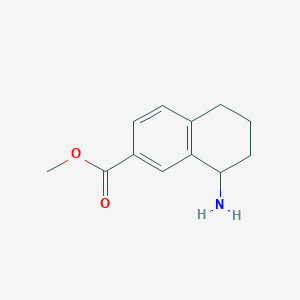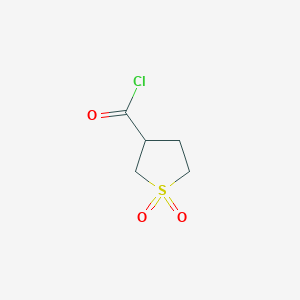![molecular formula C14H12N2O2 B1451673 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile CAS No. 915411-34-6](/img/structure/B1451673.png)
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile
Overview
Scientific Research Applications
Coordination Chemistry and Ligand Properties
In coordination chemistry, derivatives of pyridine, such as "6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile", serve as crucial ligands due to their ability to form complex compounds with metals. These complexes are studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review by Boča, Jameson, and Linert (2011) offers an extensive overview of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), illustrating the preparation procedures, properties of free organic compounds, and a summary of complex compounds formed with these ligands (Boča, Jameson, & Linert, 2011).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, which are structurally related to "this compound", has been a subject of increased attention due to their emission from lignin pyrolysis and potential as tracers for biomass burning. Liu, Chen, and Chen (2022) provide a comprehensive review of the atmospheric reactivity of methoxyphenols, including gas-phase, particle-phase, and aqueous-phase reactions, emphasizing kinetics, mechanisms, and secondary organic aerosol (SOA) formation. This work underscores the importance of understanding the environmental impact of such compounds and their degradation pathways (Liu, Chen, & Chen, 2022).
Corrosion Inhibition
Quinoline derivatives, which share a similar bicyclic structure with "this compound", are extensively used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. Verma, Quraishi, and Ebenso (2020) highlight the effectiveness of quinoline derivatives containing polar substituents, such as methoxy groups, in preventing metallic corrosion, providing insights into the development of new anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).
Applications in Optoelectronic Materials
The incorporation of pyridine and its derivatives into π-extended conjugated systems has shown great potential for the creation of novel optoelectronic materials. Lipunova, Nosova, Charushin, and Chupakhin (2018) review the applications of quinazoline and pyrimidine derivatives, including luminescent molecules and chelate compounds, in photo- and electroluminescence, underscoring the importance of these scaffolds in developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
- Hazard Statements : H302, H312, H315, H319, H332, H335 (Refer to the MSDS for details)
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are involved in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors , which play a crucial role in neurotransmission.
Result of Action
Similar compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors , which could imply a potential role in modulating neurotransmission.
properties
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)9-16-14/h2-7,9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLXYAPFCZSSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)


![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)

![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)

![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)


![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)
